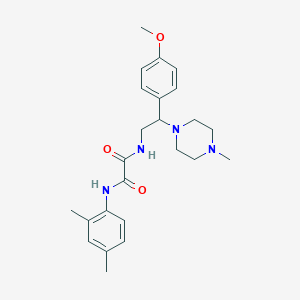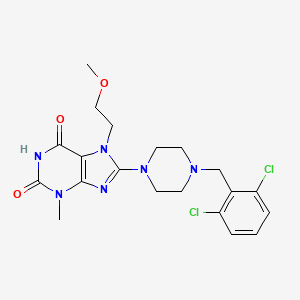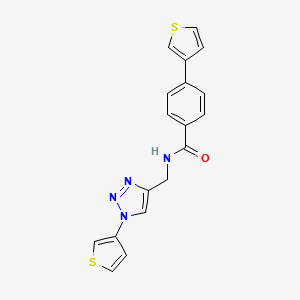
3-Bromo-6-ethynyl-2,4-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-ethynyl-2,4-difluoroaniline is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF2N/c1-2-4-3-5(10)6(9)7(11)8(4)12/h1,3H,12H2 . This code provides a specific textual identifier for the compound’s molecular structure. For a detailed 3D structure analysis, specialized software or resources would be required.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 232.03 . For more specific physical and chemical properties, such as melting point, boiling point, or solubility, additional resources or experimental data would be required.科学的研究の応用
Organic Synthesis Applications
Selective Synthesis Techniques
A study focused on the highly cis-selective synthesis of 2-ethynylaziridines via intramolecular amination of chiral bromoallenes. This research highlights a method that could potentially be adapted for the functionalization of compounds similar to 3-Bromo-6-ethynyl-2,4-difluoroaniline, showcasing the importance of selective synthesis in creating compounds with specific configurations (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).
Cross-Coupling Reactions
Another application involves the synthesis of β-aminoenones via cross-coupling of in-situ-generated isocyanides with 1,3-dicarbonyl compounds. This method signifies the potential of halogenated compounds in facilitating complex organic reactions, which could be relevant for derivatives of this compound (Ma, Zhou, & Song, 2018).
Material Science Applications
Photovoltaic Devices
Research on solvent additive control of morphology and crystallization in semiconducting polymer blends, where 4-bromoanisole is utilized as a processing additive, indicates the role that halogenated compounds play in improving the efficiency of organic photovoltaic devices. This suggests potential applications of this compound in material science, particularly in the development of new materials for energy conversion (Liu, Huettner, Rong, Sommer, & Friend, 2012).
作用機序
Target of Action
Anilines and their derivatives are known to interact with a variety of transition metals and elements from the p-block of the periodic system .
Mode of Action
Bromo-substituents in similar compounds are known to allow pd-catalyzed coupling reactions, which can expand the size of the molecule . This suggests that 3-Bromo-6-ethynyl-2,4-difluoroaniline may interact with its targets through similar mechanisms.
特性
IUPAC Name |
3-bromo-6-ethynyl-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c1-2-4-3-5(10)6(9)7(11)8(4)12/h1,3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBVCMBEIRVMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1N)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)


![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)
![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B2897367.png)

![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)


![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2897377.png)